molecular formula C16H15N3O3 B2962834 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide CAS No. 1209403-79-1

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide

Cat. No.: B2962834
CAS No.: 1209403-79-1
M. Wt: 297.314
InChI Key: GHUGODGHMBZQHE-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is a compound that incorporates both benzofuran and pyridazine functional groups. These structures often imbue the molecule with unique chemical and biological properties that make it of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can be approached through multiple synthetic routes. A common method involves the coupling of a benzofuran carboxylic acid derivative with a pyridazinone precursor. The reaction typically employs a coupling reagent such as carbodiimide in the presence of a base. Reaction conditions usually involve mild heating and a suitable solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial synthesis may scale up the laboratory procedures, optimizing conditions for yield and purity. Techniques like continuous flow chemistry might be employed to streamline the process, ensuring efficient reaction times and consistent product quality. Safety protocols are integral during industrial production to handle the reactive intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions including:

  • Oxidation: : The compound might be oxidized at the benzofuran moiety or the pyridazinone ring.

  • Reduction: : The compound can be reduced to form different derivatives, possibly affecting the pyridazinone ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the compound at specific sites, especially around the aromatic rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Conditions often involve controlled temperatures and inert atmospheres to maintain the stability of the reactive intermediates.

Major Products

The major products of these reactions often include various substituted derivatives, which can further undergo functionalization for specific applications.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is investigated in multiple scientific areas:

  • Chemistry: : It serves as a building block for more complex molecules in synthetic chemistry.

  • Biology: : The compound may be explored for its potential biological activities, including enzyme inhibition or receptor modulation.

  • Medicine: : Research might focus on its application in drug development for its potential therapeutic effects.

  • Industry: : It could be used in materials science for creating specialized polymers or other advanced materials.

Mechanism of Action

The compound’s effects are typically exerted through its interactions with specific molecular targets. These might include:

  • Enzymes: : Inhibiting or modulating enzyme activity.

  • Receptors: : Binding to certain receptors to elicit a biological response.

  • Pathways: : Affecting biochemical pathways that are crucial for certain cellular functions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide might exhibit unique properties due to the combination of the benzofuran and pyridazinone rings.

Similar Compounds

  • Benzofuran derivatives

  • Pyridazinone derivatives

  • Related heterocyclic compounds that have similar functional groups but differ in their overall structure and reactivity.

This compound stands out for its potential versatility and the specific interactions it can undergo, making it a compound of significant interest across multiple disciplines.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15-7-3-9-18-19(15)10-4-8-17-16(21)14-11-12-5-1-2-6-13(12)22-14/h1-3,5-7,9,11H,4,8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUGODGHMBZQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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